2-Chloro-7h-purine-6-carboxylic acid
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Overview
Description
2-Chloro-7h-purine-6-carboxylic acid is a chemical compound with the molecular formula C6H3ClN4O2. It is used as an intermediate in organic and pharmaceutical synthesis. The compound features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, and a chlorine atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7h-purine-6-carboxylic acid involves several steps. One common method includes the regioselective hydrodechlorination and DMAP-catalyzed ester hydrolysis. The reaction is typically carried out under a nitrogen atmosphere with zinc and acetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7h-purine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include zinc, acetic acid, and DMAP (4-dimethylaminopyridine). Reactions are often carried out under inert atmospheres, such as nitrogen, to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-7h-purine-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving nucleic acids and their analogs.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7h-purine-6-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Shares a similar purine structure but lacks the carboxylic acid group.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another compound with a similar structure but different substituents.
Uniqueness
2-Chloro-7h-purine-6-carboxylic acid is unique due to its specific combination of a chlorine atom and a carboxylic acid group on the purine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-7H-purine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-10-3(5(12)13)2-4(11-6)9-1-8-2/h1H,(H,12,13)(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOAKASQGFKNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267954-74-4 |
Source
|
Record name | 2-chloro-7H-purine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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